Naphthoxylactic acid
Overview
Description
Naphthoxylactic acid, also known as 3-(1-naphthoxy)lactic acid, is an organic compound belonging to the class of naphthalenes. These compounds are characterized by the presence of a naphthalene moiety, which consists of two fused benzene rings. This compound is notable for its applications in various scientific fields, including analytical chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthoxylactic acid can be synthesized from 4-methoxy-1-naphthol. The synthesis involves the cleavage of the 4-methyl ether using iodotrimethylsilane in the presence of cyclopentene . This method has been employed to prepare authentic samples of this compound for analytical purposes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 4-methoxy-1-naphthol provides a reliable route for laboratory-scale preparation. Industrial production would likely involve similar reaction conditions, optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Naphthoxylactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while reduction could produce naphthyl alcohols.
Scientific Research Applications
Naphthoxylactic acid has several applications in scientific research:
Analytical Chemistry: It is used as an analytical standard for various chromatographic and spectroscopic techniques.
Pharmacology: The compound is studied for its potential as a metabolite in drug metabolism studies.
Biological Studies: this compound is used in studies involving biological fluids, where it can be detected using room-temperature phosphorimetry.
Industrial Applications: While specific industrial applications are limited, its role as an analytical standard makes it valuable in quality control and research laboratories.
Mechanism of Action
The mechanism of action of naphthoxylactic acid involves its interaction with various molecular targets. In pharmacological studies, it is often investigated as a metabolite of propranolol, where it undergoes side-chain oxidation . The pathways involved include enzymatic reactions in the liver, leading to the formation of hydroxylated derivatives.
Comparison with Similar Compounds
Naphthoxylactic acid can be compared with other similar compounds, such as:
1-Naphthoxyacetic Acid: This compound has a similar naphthalene moiety but differs in its acetic acid side chain.
2-Hydroxy-3-(1-naphthalenyloxy)propanoic Acid: This is another derivative with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in analytical and pharmacological studies.
Properties
IUPAC Name |
2-hydroxy-3-naphthalen-1-yloxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11(13(15)16)8-17-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,14H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQFHRDQYGTGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276156, DTXSID90909174 | |
Record name | Naphthoxylactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10476-54-7, 94537-05-0 | |
Record name | Naphthoxylactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthoxylactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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